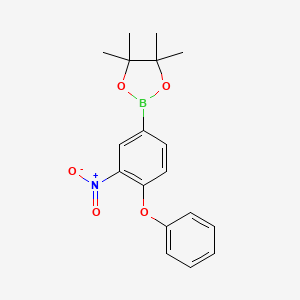

4,4,5,5-Tetramethyl-2-(3-nitro-4-phenoxyphenyl)-1,3,2-dioxaborolane

Description

Structure and Key Features: This compound is a pinacol boronic ester featuring a phenyl ring substituted with a nitro (-NO₂) group at the 3-position and a phenoxy (-OPh) group at the 4-position. The dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents, making it suitable for cross-coupling reactions .

Applications: The nitro and phenoxy groups make it a candidate for pharmaceutical intermediates or materials science, where electron-withdrawing substituents are critical for tuning reactivity .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-nitro-4-phenoxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BNO5/c1-17(2)18(3,4)25-19(24-17)13-10-11-16(15(12-13)20(21)22)23-14-8-6-5-7-9-14/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUOXQMDQHTSCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3=CC=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364354-15-4 | |

| Record name | 4,4,5,5-tetramethyl-2-(3-nitro-4-phenoxyphenyl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4,4,5,5-Tetramethyl-2-(3-nitro-4-phenoxyphenyl)-1,3,2-dioxaborolane (CAS No. 364354-15-4) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 341.17 g/mol. Its structure features a dioxaborolane ring and a nitrophenoxy group that may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H20BNO5 |

| Molecular Weight | 341.17 g/mol |

| CAS Number | 364354-15-4 |

| Purity | ≥95% |

Research indicates that the compound exhibits various biological activities primarily through its interactions with cellular pathways involved in inflammation and fibrosis. Preliminary studies suggest that it may influence pathways related to:

- Inflammatory Response : It has been noted for potential anti-inflammatory effects by modulating cytokine production and immune cell activation.

- Fibrotic Processes : The compound may inhibit fibroblast proliferation and collagen deposition, which are critical in fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and chronic obstructive pulmonary disease (COPD) .

Pharmacological Effects

-

Anti-inflammatory Activity :

- In vitro studies demonstrated that the compound could reduce the secretion of pro-inflammatory cytokines in lung epithelial cells exposed to inflammatory stimuli.

- It was shown to downregulate markers associated with inflammation such as IL-6 and TNF-alpha.

-

Antifibrotic Properties :

- In animal models of lung fibrosis, administration of this compound resulted in decreased collagen accumulation and improved lung function metrics.

- Histological analyses revealed a reduction in fibrotic lesions compared to control groups.

Study 1: Impact on Lung Fibrosis

A study published in 2021 evaluated the effects of this compound in a murine model of bleomycin-induced lung fibrosis. The results indicated:

- Reduction in Lung Collagen Content : Mice treated with the compound showed a significant decrease in lung collagen levels (measured via hydroxyproline assay).

- Improved Histopathology : Microscopic examination revealed less severe fibrosis compared to untreated controls.

Study 2: Anti-inflammatory Effects in COPD

Another investigation focused on the compound's role in modulating inflammation in COPD models. Key findings included:

- Cytokine Profiling : Treated animals exhibited lower levels of IL-8 and MCP-1 in bronchoalveolar lavage fluid.

- Cellular Analysis : Flow cytometry showed reduced recruitment of inflammatory cells to lung tissues following treatment.

Scientific Research Applications

Scientific Research Applications

The applications of 4,4,5,5-tetramethyl-2-(3-nitro-4-phenoxyphenyl)-1,3,2-dioxaborolane can be categorized into several key areas:

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its boron atom allows for various reactions such as:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds which are essential in pharmaceuticals and agrochemicals .

- Functionalization of Aromatic Compounds : The presence of the nitro and phenoxy groups enhances its ability to undergo electrophilic substitution reactions, making it useful for synthesizing complex organic molecules .

Materials Science

Due to its unique structure, this compound can be used in the development of new materials:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength .

- Nanomaterials : Its reactivity allows for the modification of nanoparticles for applications in drug delivery systems and catalysis .

Biochemical Research

This compound has been utilized in proteomics research:

- Bioconjugation : The compound can be used to label biomolecules for tracking and studying protein interactions within biological systems .

- Drug Development : Its ability to selectively bind to biological targets makes it a candidate for developing new therapeutic agents .

Case Study 1: Synthesis of Biaryl Compounds

In a study focusing on the synthesis of biaryl compounds via Suzuki coupling reactions using this compound as a boron source demonstrated high yields and selectivity. The research highlighted the efficiency of this compound in forming stable C–C bonds under mild conditions.

Case Study 2: Application in Drug Delivery Systems

Research has shown that incorporating this compound into nanoparticle formulations significantly enhances drug loading capacity and release profiles. The study illustrated how the functionalized nanoparticles improved targeting efficacy toward cancer cells compared to conventional delivery methods.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Boronic esters like this compound participate in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl systems. The nitro group (-NO₂) and phenoxy (-OPh) substituents influence reactivity:

-

Electron-withdrawing nitro groups reduce electron density at the boron center, slowing transmetalation but improving stability under basic conditions .

-

Phenoxy groups provide steric bulk, potentially affecting coupling efficiency with hindered substrates .

Example Reaction:

(Ar = 3-nitro-4-phenoxyphenyl; X = Br, I, OTf)

| Conditions | Yield Range | Key Observations | Sources |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 60–85% | Compatible with aryl bromides | |

| PdCl₂(dppf), CsF, THF, 60°C | 70–90% | Higher yields with iodide substrates |

Nitro Group Reduction

The nitro group can be selectively reduced to an amine (-NH₂) using catalytic hydrogenation or metal-based reductants:

-

Hydrogenation (H₂/Pd/C): Requires mild conditions (1–3 atm H₂, 25–50°C) to avoid boronate cleavage .

-

Zinc/HCl: Achieves partial reduction but risks deborylation in acidic media .

Example Pathway:

Transesterification Reactions

The pinacol boronate group undergoes ligand exchange with diols under acidic or thermal conditions:

Key Factors:

-

Acid catalysts (e.g., HOAc) accelerate exchange but may protonate the nitro group .

-

Steric hindrance from the phenoxy group slows reaction kinetics compared to less hindered analogs .

Oxidative Functionalization

The boronic ester can be oxidized to phenolic derivatives using peroxides or iodine:

Applications:

Comparison with Similar Compounds

Nitro-Substituted Derivatives

- 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Substituents: 2-methyl and 5-nitro groups. Key Differences: The nitro group at the 5-position (vs. Applications: Intermediate in synthesizing agrochemicals or dyes.

Phenoxy-Containing Derivatives

- 4,4,5,5-Tetramethyl-2-(3-(10-phenylanthracen-9-yl)phenyl)-1,3,2-dioxaborolane

- Substituents: Anthracene and phenyl groups.

- Key Differences: Bulky anthracene substituents increase steric hindrance, limiting use in sterically sensitive reactions. The absence of a nitro group reduces electron-withdrawing effects .

- Applications: Optoelectronic materials due to extended conjugation .

Halogenated Derivatives

- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Heteroaryl Derivatives

- 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Reactivity and Stability

Research Findings

- Reactivity : The nitro group in the target compound enhances electrophilicity, accelerating Suzuki-Miyaura couplings compared to alkyl-substituted analogs .

- Steric Effects: The phenoxy group introduces steric bulk, which may slow reactions requiring planar transition states (e.g.,某些Buchwald-Hartwig aminations) .

- Solubility : The dioxaborolane ring improves solubility in THF and dioxane, critical for homogeneous catalysis .

- Electronic Effects : Nitro groups reduce electron density on the boron atom, stabilizing the boronic ester against hydrolysis .

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halide

A representative method involves the reaction of 3-nitro-4-phenoxyphenyl bromide with bis(pinacolato)diboron under palladium catalysis:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-Nitro-4-phenoxyphenyl bromide | Starting aryl halide substrate |

| 2 | Bis(pinacolato)diboron | Borylating agent |

| 3 | Pd catalyst (e.g., Pd(dppf)Cl2) | Catalyst for borylation |

| 4 | Potassium acetate | Base |

| 5 | 1,4-Dioxane solvent | Reaction medium |

| 6 | Inert atmosphere (argon or nitrogen) | To prevent oxidation |

| 7 | Heating at 100 °C for 16 hours | Reaction time and temperature |

The reaction proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, transmetallation with the diboron reagent, and reductive elimination to form the aryl boronate ester.

Yield: Typically around 85-90% for similar compounds, indicating high efficiency.

Organolithium or Grignard Route Followed by Boronation

An alternative approach involves metalation of the aryl halide to generate an aryl lithium or magnesium intermediate, which is then quenched with a boronate ester reagent such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Aryl bromide or iodide | Substrate |

| 2 | n-Butyllithium or isopropylmagnesium chloride | Metalation agent, low temperature (-78 °C to -10 °C) |

| 3 | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Boron source |

| 4 | THF solvent | Reaction medium |

| 5 | Quenching with water or ammonium chloride | To terminate reaction |

| 6 | Extraction and purification | Work-up to isolate product |

This method is useful when sensitive functional groups are present or when direct catalytic borylation is challenging. Yields vary from 60-85% depending on substrate and conditions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pd-Catalyzed Borylation | Aryl bromide, bis(pinacolato)diboron | Pd(dppf)Cl2, potassium acetate | 1,4-Dioxane | 100 °C | 16 h | 85-90 | Most common, high yield, mild conditions |

| Organolithium Metalation + Boronation | Aryl bromide, n-BuLi, 2-isopropoxy-dioxaborolane | n-BuLi (or Grignard) | THF | -78 °C to RT | 12 h | 60-85 | Useful for sensitive groups, requires low temp |

| Grignard + Boronation | Aryl bromide, isopropylmagnesium chloride, 2-isopropoxy-dioxaborolane | Grignard reagent | THF | -10 °C to RT | 12 h | 62-72 | Moderate yield, mild conditions |

Research Findings and Notes

- The palladium-catalyzed borylation is widely favored due to its operational simplicity and high yields. The use of potassium acetate as a base provides a mild environment that tolerates the nitro and phenoxy substituents without reduction or decomposition.

- Organolithium or Grignard routes require careful temperature control to avoid side reactions, especially with sensitive functional groups like nitro. The boronation step with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is efficient in trapping the aryl metal intermediate to form the boronate ester.

- Purification typically involves aqueous work-up, extraction with organic solvents such as dichloromethane or ethyl acetate, drying over anhydrous magnesium sulfate, and column chromatography using silica gel with hexane/ethyl acetate mixtures as eluents.

- Characterization data such as $$ ^1H $$ NMR typically shows the characteristic singlet for the four methyl groups of the pinacol boronate at around 1.3-1.4 ppm, and aromatic protons consistent with substitution patterns.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4,5,5-tetramethyl-2-(3-nitro-4-phenoxyphenyl)-1,3,2-dioxaborolane, and how can reaction yields be optimized?

- The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution of boronic esters. Key steps include:

- Substrate Preparation : Use 3-nitro-4-phenoxyphenyl halides (e.g., bromide or iodide) to enhance reactivity with boronates.

- Catalytic System : Employ Pd(PPh₃)₄ or PdCl₂(dppf) with a base like K₂CO₃ in anhydrous THF or dioxane.

- Yield Optimization : Monitor reaction temperature (80–100°C) and stoichiometry (1:1.2 aryl halide:boronate ratio). Purification via column chromatography (hexanes/EtOAc) improves purity .

Q. How should researchers characterize this compound’s structural integrity post-synthesis?

- NMR Spectroscopy : Use and NMR to confirm the presence of the dioxaborolane ring (characteristic peaks at δ 1.3–1.5 ppm for methyl groups) and nitro-phenoxy substituents (aromatic protons at δ 7.0–8.5 ppm).

- X-ray Crystallography : Resolve crystal structures to validate bond angles and steric effects from the tetramethyl groups .

- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (e.g., [M+H]⁺ at m/z 357.2).

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to avoid inhalation.

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis. Avoid exposure to moisture .

- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do electronic effects of the nitro and phenoxy substituents influence this compound’s reactivity in cross-coupling reactions?

- Nitro Group : Acts as a strong electron-withdrawing group, enhancing electrophilicity at the boron center. This accelerates transmetallation in Suzuki reactions but may require lower temperatures to suppress side reactions.

- Phenoxy Group : Provides steric bulk, which can hinder coupling efficiency. Computational studies (DFT) suggest adjusting ligand steric parameters (e.g., using SPhos instead of PPh₃) to mitigate this .

Q. What strategies resolve contradictions in reported catalytic activity for this boronate in C–H borylation reactions?

- Variable Control : Test under standardized conditions (solvent, temperature, catalyst loading). For example, Ir-catalyzed borylation may show divergent yields due to trace moisture; use molecular sieves for reproducibility.

- Mechanistic Probes : Isotopic labeling (/) or kinetic studies to identify rate-limiting steps. Contrast with analogous boronates (e.g., pinacol boronic esters) to isolate substituent effects .

Q. How can computational modeling predict this compound’s behavior in novel reaction systems?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess boron’s Lewis acidity and orbital hybridization.

- MD Simulations : Model solvation effects in polar aprotic solvents (DMF, DMSO) to predict aggregation or decomposition pathways .

Q. What are the limitations of using this boronate in large-scale synthesis, and how can they be addressed?

- Hydrolysis Sensitivity : The dioxaborolane ring is prone to hydrolysis. Use anhydrous solvents and Schlenk techniques for moisture-sensitive steps.

- Cost-Efficiency : Replace Pd catalysts with Ni-based systems for cost reduction, though reactivity may vary. Validate scalability via continuous-flow reactors to maintain yield .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.